1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine
Description
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Properties
IUPAC Name |
1-(4-chlorophenyl)-2-ethylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-2-8-7-11(8,13)9-3-5-10(12)6-4-9/h3-6,8H,2,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGRPVQZGCPWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-2-ethylcyclopropan-1-amine is a cyclopropylamine derivative with potential biological activities. Its molecular formula is CHClN, and it has a molecular weight of 195.69 g/mol. This compound has gained attention in pharmacological research due to its structural characteristics and possible therapeutic applications.
The biological activity of this compound may involve its interaction with various biological targets, including enzymes and receptors. It is hypothesized to modulate neurotransmitter systems, particularly those associated with serotonin and dopamine pathways, which could influence mood and behavior. Additionally, studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other cyclopropylamines that have been researched for their pharmacological potential .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antidepressant Effects : Preliminary studies show promise in its use as an antidepressant, potentially by enhancing serotonergic transmission.
- Analgesic Activity : The compound may also possess analgesic properties, which could be beneficial in pain management therapies.
- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases .
Study on Antidepressant Activity
In a controlled study involving animal models, this compound was administered to evaluate its antidepressant-like effects. The results demonstrated a significant reduction in despair-like behavior in treated subjects compared to the control group. The mechanism was attributed to increased levels of serotonin in the synaptic cleft, suggesting a similar action to selective serotonin reuptake inhibitors (SSRIs) .
Analgesic Efficacy Assessment
Another study focused on the analgesic efficacy of this compound. Mice were subjected to pain-inducing stimuli followed by treatment with varying doses of this compound. The findings indicated dose-dependent analgesic effects, with the highest dose resulting in a significant reduction in pain response. This suggests potential applications in pain management therapies .
Data Table: Biological Activities of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
